molecular formula C12H21NO5 B1504674 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate CAS No. 200184-86-7

1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate

Cat. No.: B1504674
CAS No.: 200184-86-7
M. Wt: 259.3 g/mol
InChI Key: NZGOSPJWFBSVFT-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate (CAS 426844-31-7) is a pyrrolidine-derived compound featuring two ester groups at positions 1 and 2, a methoxy substituent at position 4, and a stereochemical configuration of (2S,4R). This compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly for introducing constrained pyrrolidine scaffolds into drug candidates. Its tert-butyl and methyl ester groups act as orthogonal protecting groups, enabling selective deprotection under acidic or basic conditions .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8(16-4)6-9(13)10(14)17-5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGOSPJWFBSVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699775
Record name 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200184-86-7
Record name 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from Pyrrolidine Derivatives: The synthesis can begin with pyrrolidine derivatives, which undergo esterification and subsequent functional group modifications to introduce the tert-butyl, methyl, and methoxy groups.

  • Using Protecting Groups: Protecting groups may be employed to prevent unwanted side reactions during the synthesis process.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Substituent at Position 4 Stereochemistry Molecular Formula Molecular Weight Key Applications References
1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate Methoxy (-OCH₃) (2S,4R) C₁₂H₂₁NO₅ 259.30 Chiral intermediate in drug synthesis
(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate Hydroxyl (-OH) (2R,4R) C₁₁H₁₉NO₅ 245.27 Precursor for functionalization
(2S,4R)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate Fluorine (-F) (2S,4R) C₁₁H₁₈FNO₄ 243.27 Bioisostere for metabolic stability
(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate Methoxy (-OCH₃) (2S,4S) C₁₂H₂₁NO₅ 259.30 Stereochemical studies
1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate Oxo (=O) at position 3 N/A (piperidine) C₁₂H₁₉NO₅ 257.28 Conformational flexibility in scaffolds

Key Comparison Points :

Substituent Effects :

  • Methoxy vs. Hydroxyl : The methoxy group in the parent compound enhances lipophilicity (logP ~1.2) compared to the hydroxyl analog (logP ~0.5), making it more membrane-permeable. However, the hydroxyl analog is more reactive, serving as a precursor for further derivatization (e.g., sulfonation or phosphorylation) .
  • Fluorine Substitution : The 4-fluoro analog (CAS 203866-16-4) exhibits improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. Its smaller size also reduces steric hindrance in target binding .

Stereochemical Influence :

  • The (2S,4R) configuration of the parent compound is critical for its activity in enantioselective catalysis. In contrast, the (2S,4S) diastereomer (QW-0794, CAS 215918-38-0) shows distinct optical rotation ([α]D²⁸ = -26.1 vs. +33.8 for the parent compound), impacting chiral recognition in asymmetric synthesis .

Ring Size and Functional Groups :

  • The piperidine analog (3-oxopiperidine-1,2-dicarboxylate) introduces a six-membered ring, which offers greater conformational flexibility but reduced ring strain compared to pyrrolidine. The ketone at position 3 enables further functionalization via nucleophilic addition .

Biological Activity

1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features contribute to various biological activities, making it a valuable candidate for therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Basic Information

PropertyValue
Chemical Formula C₁₁H₁₉N₁O₅
Molecular Weight 245.28 g/mol
CAS Number 74844-91-0
Synonyms Boc-Hyp-OMe, N-Boc-trans-4-hydroxy-L-proline methyl ester

Structural Characteristics

The compound features a pyrrolidine ring with two carboxylate groups and a methoxy substituent, which enhances its solubility and reactivity. The tert-butyl group contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.

This compound exhibits several biological activities:

  • Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cellular systems.
  • Anti-inflammatory Properties : The compound modulates inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions.
  • Antimicrobial Effects : Preliminary studies indicate activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the compound's ability to inhibit lipid peroxidation in rat liver microsomes. Results indicated a dose-dependent reduction in malondialdehyde levels, suggesting effective antioxidant properties.
  • Anti-inflammatory Evaluation : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in significant reductions in pro-inflammatory cytokines (TNF-α and IL-6), highlighting its potential for managing inflammatory diseases.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. Zones of inhibition were observed at concentrations as low as 50 µg/mL, indicating promising antimicrobial activity.

In Vitro Studies

Recent research has focused on the compound's effects on various cell lines:

  • Cytotoxicity Assays : Using MTT assays, the compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells.
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway.

In Vivo Studies

Animal studies have provided insights into the pharmacodynamics of the compound:

  • Pharmacokinetics : Following oral administration in rats, peak plasma concentrations were observed within 2 hours, with a half-life of approximately 4 hours.
  • Therapeutic Potential : In a xenograft model of human cancer, administration of the compound significantly inhibited tumor growth compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Reactant of Route 2
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1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.